molecular formula C12H8ClF3N4O2 B14118414 3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide

3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide

Cat. No.: B14118414
M. Wt: 332.66 g/mol
InChI Key: ZQZDVDGAVPLMMJ-UHFFFAOYSA-N
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Description

3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a dihydropyrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with benzamide: The final step involves the coupling of the dihydropyrazole intermediate with a benzamide derivative, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industry: The compound is explored for its use in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The dihydropyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H8ClF3N4O2

Molecular Weight

332.66 g/mol

IUPAC Name

3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C12H8ClF3N4O2/c13-7-3-1-2-6(4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22)

InChI Key

ZQZDVDGAVPLMMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(NNC2=O)C(F)(F)F

Origin of Product

United States

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